Capsaïcine

Vue d'ensemble

Description

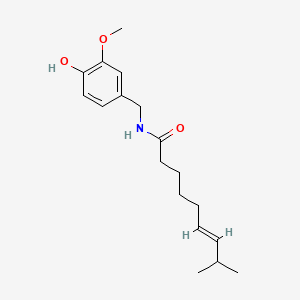

La capsaïcine, connue chimiquement sous le nom de 8-méthyl-N-vanillyl-6-nonénamide, est le composant actif présent dans les piments, qui appartiennent au genre Capsicum. Ce composé est responsable de la saveur piquante caractéristique des piments et est un irritant chimique pour les mammifères, y compris les humains. La this compound produit une sensation de brûlure dans tous les tissus avec lesquels elle entre en contact . Il s'agit d'un solide cristallin, hydrophobe, incolore et très piquant .

Mécanisme D'action

Target of Action

Capsaicin, a naturally occurring compound found in chili peppers, primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a calcium-permeable ion channel found on nociceptive nerve fibers . It acts as a molecular detector of noxious signals in primary sensory neurons .

Mode of Action

Capsaicin acts as an agonist for the TRPV1 receptor . Upon binding to this receptor, capsaicin causes the channel to open, leading to the influx of cations, particularly calcium, into the cell . This influx results in depolarization, initiation of action potential, and pain signal transmission to the spinal cord . Prolonged exposure to capsaicin leads to desensitization of the sensory axons, inhibiting the initiation of pain transmission .

Biochemical Pathways

Capsaicin influences several metabolic pathways, including lipid metabolism, energy metabolism, and antioxidant stress . It stimulates the release of catecholamine from catecholaminergic neurons in the brain, promoting weight loss . Additionally, capsaicin has been shown to increase the phosphorylation of p38 MAPK in the periphery and spinal cord dorsal horn .

Pharmacokinetics

Capsaicin is most often used as a topical analgesic and exists in many formulations of cream, liquid, and patch preparations of various strengths . The pharmacological activity of capsaicin-like compounds depends on several factors like the dose, the route of administration, and most importantly, its concentration at target tissues .

Result of Action

Capsaicin has a wide range of molecular and cellular effects. It has been shown to provoke apoptotic and inhibitory effects in a variety of human cancer cells . Capsaicin also exerts its effects on different organs because TRPV1 channels are expressed in different cell types, including neuronal, muscular, immune, and epithelial cells, as well as adipocytes .

Action Environment

The action of capsaicin can be influenced by various environmental factors. For instance, the production of capsaicin can be induced by abiotic stress factors, either by physical-environmental factors or by the application of eliciting molecules of chemical or hormonal origin . Furthermore, the pungency of capsaicin is influenced by weather conditions such as heat waves, and it increases with the maturation of the fruit .

Applications De Recherche Scientifique

Capsaicin has a wide range of scientific research applications:

Chemistry: In chemistry, capsaicin is used as a model compound to study reaction mechanisms and the behavior of amides under various conditions .

Biology: In biological research, capsaicin is used to study pain mechanisms and sensory neuron function. It is a valuable tool for understanding the role of transient receptor potential vanilloid 1 (TRPV1) receptors .

Medicine: Capsaicin is used in topical analgesic formulations to relieve pain from conditions such as arthritis, neuropathy, and muscle pain. It is also being investigated for its potential anti-cancer properties .

Industry: In the food industry, capsaicin is used as a flavoring agent and preservative. It is also used in self-defense products like pepper spray .

Analyse Biochimique

Biochemical Properties

Capsaicin interacts with a receptor called the vanilloid receptor subtype 1 (VR1), an ion channel-type receptor . Capsaicin, as a member of the vanilloid family, binds to VR1 . Upon binding, capsaicin stabilizes the open state of VR1 . The binding is mediated by both hydrogen bonds and van der Waals interactions .

Cellular Effects

Capsaicin has a variety of effects on cells. It can induce cell-cycle arrest or apoptosis or inhibit proliferation in a variety of cancer cells . It also has effects on primary sensory neurons function, from sensory neuron excitation characterized by local burning sensation and neurogenic inflammation, followed by conduction blockage accompanied by reversible ultrastructural changes of peripheral nociceptive endings .

Molecular Mechanism

Capsaicin is a TRPV1 receptor agonist. TRPV1 is a trans-membrane receptor-ion channel complex activated by temperatures higher than 43 degrees Celsius, pH lower than 6, and endogenous lipids . When activated by a combination of these factors, the channel can transiently open and initiate depolarization due to the influx of calcium and sodium ions .

Temporal Effects in Laboratory Settings

Capsaicin initially excites neurons but then ‘calms’ them into long-lasting non-responsiveness . This phenomenon, traditionally referred to as “capsaicin desensitization,” during which the previously excited neurons are unresponsive not only to capsaicin but a variety of unrelated stimuli including noxious heat .

Dosage Effects in Animal Models

In early subchronic toxicity studies, pure capsaicin (50 mg/kg per day) or capsicum crude fruit extract (0.5 g/kg day) that was given to rats via stomach tube for 60 days had no effect on food intake but reduced the weight gain of the animals .

Metabolic Pathways

Capsaicin is primarily metabolized in the liver and intestine of the human body . Upon entering the body, esterases in the intestine hydrolyze capsaicin into free capsaicin and capsaicin ester . These compounds then enter the blood circulation and generate various metabolites, including hydroxylates, amides, sulfates among others .

Transport and Distribution

Capsaicin binds to a pocket formed by the channel’s transmembrane segments, where it takes a “tail-up, head-down” configuration . Binding is mediated by both hydrogen bonds and van der Waals interactions .

Subcellular Localization

Capsaicin is present in large quantities in the placental tissue (which holds the seeds), the internal membranes and, to a lesser extent, the other fleshy parts of the fruits of plants in the genus Capsicum . The highest concentration of capsaicin can be found in the white pith of the inner wall, where the seeds are attached .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La capsaïcine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la condensation de la vanillyl-amine avec le chlorure de 8-méthyl-6-nonénoyle en conditions basiques. Cette réaction nécessite généralement un solvant tel que le dichlorométhane et une base comme la triéthylamine .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction de sources naturelles. Le processus comprend des étapes telles que l'extraction par solvant, la saponification, la chromatographie sur colonne, la concentration et la cristallisation. Des solvants comme l'éthanol, le méthanol et l'hexane sont couramment utilisés dans ces processus . L'objectif est d'obtenir une this compound de haute pureté, souvent supérieure à 95 % .

Analyse Des Réactions Chimiques

La capsaïcine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée en utilisant de puissants agents oxydants comme le permanganate de potassium ou le trioxyde de chrome. Cette réaction entraîne généralement la formation de vanilline et d'autres produits d'oxydation .

Réduction : La réduction de la this compound peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium. Cette réaction réduit le groupe amide en une amine .

Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie vanillyl. Les réactifs courants pour ces réactions comprennent les halogénoalcanes et les nucléophiles comme le méthylate de sodium .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : En chimie, la this compound est utilisée comme composé modèle pour étudier les mécanismes réactionnels et le comportement des amides dans diverses conditions .

Biologie : Dans la recherche biologique, la this compound est utilisée pour étudier les mécanismes de la douleur et la fonction des neurones sensoriels. C'est un outil précieux pour comprendre le rôle des récepteurs TRPV1 (transient receptor potential vanilloid 1) .

Médecine : La this compound est utilisée dans les formulations analgésiques topiques pour soulager la douleur due à des affections telles que l'arthrite, la neuropathie et les douleurs musculaires. Elle est également étudiée pour ses propriétés anticancéreuses potentielles .

Industrie : Dans l'industrie alimentaire, la this compound est utilisée comme agent aromatisant et conservateur. Elle est également utilisée dans les produits d'autodéfense comme le spray au poivre .

5. Mécanisme d'action

La this compound exerce ses effets principalement par l'activation des récepteurs TRPV1 (transient receptor potential vanilloid 1), qui sont des canaux cationiques dépendants de la liaison de ligands présents sur les fibres nerveuses nociceptives. L'activation de ces récepteurs conduit à la dépolarisation, à l'initiation des potentiels d'action et à la transmission des signaux de douleur vers la moelle épinière . Une exposition prolongée à la this compound entraîne une désensibilisation des neurones sensoriels, ce qui conduit à un effet analgésique .

Comparaison Avec Des Composés Similaires

Des composés similaires incluent la dihydrocapsaïcine, la nordihydrothis compound, l'homodihydrothis compound et l'homothis compound . Ces composés partagent une structure similaire mais diffèrent par la saturation du groupe acyle et la longueur de la chaîne carbonée . La this compound est unique en raison de sa forte puissance et de son utilisation généralisée à la fois dans la recherche et l'industrie .

Composés similaires:

- Dihydrothis compound

- Nordihydrothis compound

- Homodihydrothis compound

- Homothis compound

La this compound se distingue par sa forte puissance et ses nombreuses applications de recherche, ce qui en fait un composé précieux dans divers domaines .

Propriétés

IUPAC Name |

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUWZUDDOIDPM-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Record name | capsaicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Capsaicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020241 | |

| Record name | Capsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red solid with a volatile pungent odor; [HSDB] Formulated as dry powder, liquid, and liquid spray; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystalline powder. | |

| Record name | Capsaicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

210-220, BP: 210-220 °C at 0.01 mm Hg, 210.00 to 220.00 °C. @ 0.01 mm Hg, 410-428 °F | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in cold water, Practically insoluble in cold water, Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide, Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Capsaicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Capsaicin has been shown to reduce the amount of substance P associated with inflammation - however this is not believed to be its main mechanism in the relief of pain. Capsaicin's mechanism of action is attributed to "defunctionalization" of nociceptor fibers by inducing a topical hypersensitivity reaction on the skin. This alteration in pain mechanisms is due to many of the following: temporary loss of membrane potential, inability to transport neurotrophic factors leading to altered phenotype, and reversible retraction of epidermal and dermal nerve fiber terminals., Capsaicin, the pungent constituent of chili peppers, represents the paradigm for the capsaicinoids or vanilloids, a family of compounds shown to stimulate and then desensitize specific subpopulations of sensory receptors, including C-polymodal nociceptors, A-delta mechanoheat nociceptors and warm receptors of the skin, as well as enteroceptors of thin afferent fibers. ..., ... In rats desensitized by intraperitoneal (ip) capsaicin (i.e., abdominal non-systemic desensitization), mainly the first but not the later fever phases were reduced. The postprandial hyperthermia to intragastric injection of BaSO4 suspension was attenuated by either ip or perineural capsaicin treatment., ... Heat and protons as well as capsaicin activate VR1 to induce the influx of cations, particularly Ca2+ and Na+ ions. Characteristic effects of capsaicin are the induction of a burning sensation after acute administration and the desensitization of sensory neurons after large doses and prolonged administration. ... Capsaicin alters several visceral functions. ... Capsaicin affects thermoregulation after intra-hypothalamic injection and releases glutamate from the hypothalamus and cerebral cortex slices, while VR1-like immunoreactivity is not apparent in these regions., ... 0.4 and 4 uM of capsaicin produced a significant tonic block on voltage-activated Na+ current (I(Na)) evoked by a depolarizing step to -40 mV from a holding potential of -100 mV (49 +/- 7% n=11, p<0.05 and 72 +/- 13% n=4, p<0.05 respectively). ... Capsaicin slowed the time decay of inactivation of I(Na), and increased the time constant of the recovery of inactivation. Capsaicin and tetrodotoxin (TTX) depressed contractility of isolated electrically driven left rat atria, being the depression of maximal velocity of force development (dF/dt(max)) with respect to control values of 19 +/- 3% at 1 uM of capsaicin and 22 +/- 2% at 1 uM of TTX., For more Mechanism of Action (Complete) data for CAPSAICIN (8 total), please visit the HSDB record page. | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pure dark red solid, Monoclinic rectangular plates or scales from petroleum ether, Monoclinic, rectangular plates, crystals and scales | |

CAS No. |

404-86-4 | |

| Record name | Capsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsaicin [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capsaicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Capsaicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nonenamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-, (6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Capsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Capsaicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S07O44R1ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

65 °C, 149 °F | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does capsaicin exert its effects on the body?

A1: Capsaicin primarily acts by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel expressed on sensory neurons. [, , , , , , ] This binding leads to calcium influx and subsequent neuronal excitation, resulting in the sensation of pain and heat. [, , , , ] This initial excitation is often followed by a period of desensitization, during which the neurons become less responsive to capsaicin and other stimuli. [, ]

Q2: What are the downstream effects of capsaicin binding to TRPV1 receptors?

A2: Activation of TRPV1 receptors by capsaicin initiates a cascade of downstream effects, including the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). [, , , , ] These neuropeptides contribute to various physiological responses, including pain transmission, inflammation, and vasodilation. [, , , ]

Q3: Does capsaicin's action solely depend on TRPV1 receptors?

A3: While TRPV1 is the primary target, research suggests that capsaicin might also interact with other targets, such as TRPV6, to exert specific effects like inducing apoptosis in cancer cells. []

Q4: Can capsaicin offer protection against gastric mucosal damage?

A5: Yes, research suggests that capsaicin and its analogs, when administered intragastrically at appropriate doses, can protect against chemically induced gastric mucosal damage in various experimental models. [] The protective effects are attributed to the initial excitation and subsequent desensitization of capsaicin-sensitive primary afferent neurons. []

Q5: What is the molecular formula and weight of capsaicin?

A5: The molecular formula of capsaicin is C18H27NO3, and its molecular weight is 305.41 g/mol.

Q6: Are there any available spectroscopic data for capsaicin?

A6: Yes, spectroscopic data like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra are available for capsaicin in scientific literature and databases. These data help characterize and identify capsaicin based on its unique absorption and resonance patterns.

Q7: How does capsaicin perform under different conditions, and what are its applications?

A8: Capsaicin is a lipophilic compound, meaning it dissolves well in fats and oils. It is relatively stable under dry conditions and moderate temperatures. [, ] Capsaicin is commonly used as a food additive for its pungent flavor and as an active ingredient in topical analgesics for its pain-relieving properties. [, , , ]

Q8: How can the stability, solubility, and bioavailability of capsaicin be improved for pharmaceutical applications?

A9: Various formulation strategies like microencapsulation, nanoparticle delivery systems (like transfersomes), and inclusion complexes with cyclodextrins can enhance the stability, solubility, and bioavailability of capsaicin. [, ] These approaches can protect the compound from degradation, improve its solubility in aqueous environments, and facilitate controlled release for enhanced therapeutic efficacy.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of capsaicin?

A10: Capsaicin is readily absorbed after oral ingestion, with peak plasma concentrations achieved within an hour. [, ] It is widely distributed throughout the body, primarily metabolized in the liver, and excreted mainly through urine and feces. []

Q10: What are some in vitro models used to study capsaicin's effects?

A12: Cell-based assays using cultured sensory neurons are widely employed to investigate capsaicin's effects on neuronal activity, desensitization, and interactions with TRPV1 receptors. [, , ] These models provide insights into the molecular mechanisms underlying capsaicin's action at the cellular level.

Q11: Are there animal models that demonstrate the effects of capsaicin?

A13: Yes, rodent models, particularly rats and mice, are extensively used to investigate the various physiological and pharmacological effects of capsaicin. [, , , , , , , , ] These models have been crucial in understanding capsaicin's role in pain perception, inflammation, thermogenesis, and its potential therapeutic applications.

Q12: What analytical methods are used to quantify capsaicin?

A14: Various analytical techniques are employed for the qualitative and quantitative analysis of capsaicin. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode array detection (DAD) is a common and sensitive method for capsaicin quantification in various matrices, including pepper fruits and formulated products. [, , , ]

Q13: Are there any emerging methods for analyzing capsaicin and related compounds?

A15: Yes, techniques like high-performance thin-layer chromatography (HPTLC) are gaining popularity for capsaicin analysis due to their speed, cost-effectiveness, and ability to simultaneously analyze multiple samples. [] Moreover, mass spectrometry (MS) coupled with HPLC is increasingly employed for the sensitive and selective determination of capsaicin and its metabolites in biological samples. [, ]

Q14: How has research on capsaicin evolved over time?

A16: Early research on capsaicin focused primarily on its pungency and sensory properties. Over time, its interaction with the nervous system, particularly its selective activation and desensitization of sensory neurons, garnered significant interest. The discovery and cloning of the TRPV1 receptor as the primary target of capsaicin marked a significant milestone in understanding its molecular mechanism of action. [, ] Current research continues to explore the therapeutic potential of capsaicin and its analogs in various conditions, including pain management, obesity, and cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.